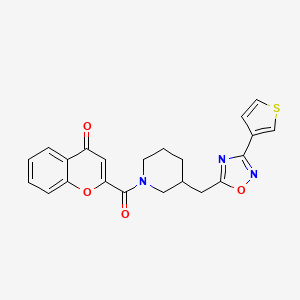

2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

Description

2-(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one is a heterocyclic compound featuring a 4-chromen-4-one (flavone) core linked to a piperidine-carbonyl moiety and a 1,2,4-oxadiazole ring substituted with a thiophen-3-yl group. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and anti-inflammatory effects . The thiophene and oxadiazole groups contribute to π-π stacking and hydrogen-bonding interactions, while the piperidine moiety may enhance solubility and bioavailability.

Properties

IUPAC Name |

2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c26-17-11-19(28-18-6-2-1-5-16(17)18)22(27)25-8-3-4-14(12-25)10-20-23-21(24-29-20)15-7-9-30-13-15/h1-2,5-7,9,11,13-14H,3-4,8,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIHBYZEMOJEPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)CC4=NC(=NO4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound's biological activity often stems from its ability to interact with multiple molecular targets, such as enzymes or receptors. The oxadiazole ring can serve as a hydrogen bond acceptor, while the thiophene ring may interact with hydrophobic pockets in proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several classes of molecules:

Key Observations:

- Thiophene vs.

- Piperidine-Carbonyl vs. Morpholinomethyl: The piperidine moiety in the target compound could improve solubility relative to morpholine derivatives (Example 76, ), which are more polar but may exhibit lower cell penetration .

- Oxadiazole Variations: Substitutions on the 1,2,4-oxadiazole ring (e.g., CF₃ in compound 47 vs. cyclopropyl in ) influence steric hindrance and metabolic stability .

Biological Activity

The compound 2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Chromene moiety : Known for its diverse biological activities.

- Oxadiazole ring : Associated with antimicrobial and anticancer properties.

- Piperidine ring : Often linked to neuropharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and chromene structures exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown high potency against various cancer cell lines. A study reported an IC50 value of 4.363 μM for a related compound in HCT116 colon cancer cells, demonstrating promising anticancer activity compared to doxorubicin .

Antimicrobial Properties

Compounds with thiophene and oxadiazole groups have been evaluated for their antimicrobial activities. In vitro tests revealed that certain derivatives exhibited moderate to excellent activity against a range of pathogens, including fungi and bacteria. The integration of the thiophene moiety enhances the overall efficacy against resistant strains .

Neuropharmacological Effects

The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to interact with neurotransmitter receptors, which may lead to anxiolytic or antidepressant effects. This area remains an active field of research .

The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets:

- Receptor Binding : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.

- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazole derivatives can inhibit enzymes involved in cancer progression or microbial metabolism.

Case Studies

- Anticancer Evaluation : A series of oxadiazole derivatives were synthesized and tested for anticancer activity. The results indicated that modifications at the piperidine and chromene positions significantly enhanced their potency against specific cancer types .

- Antimicrobial Testing : In a comparative study, compounds similar to the target molecule were assessed for their antimicrobial efficacy against clinical isolates. The presence of the thiophene ring was crucial in improving activity against resistant strains .

Data Summary

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives containing oxadiazole and thiophene rings possess significant antimicrobial properties. For instance:

- Case Study : A study on similar oxadiazole derivatives demonstrated potent activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus . This suggests that the target compound may also exhibit comparable effects.

Anticancer Potential

Compounds with chromenone and oxadiazole moieties have been investigated for their anticancer properties:

- Case Study : A derivative featuring a similar structure was evaluated against various cancer cell lines (e.g., HCT116, MCF7) and showed promising cytotoxic effects . This highlights the potential for the target compound in cancer therapy.

Anti-inflammatory Effects

Molecular docking studies have suggested that compounds with similar structures may act as inhibitors of inflammatory pathways:

- Case Study : In silico studies indicated that certain derivatives could inhibit 5-lipoxygenase, an enzyme involved in inflammation . This opens avenues for further exploration of anti-inflammatory applications.

Data Table of Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution at Oxadiazole Ring

The oxadiazole ring (positions 3 and 5) participates in nucleophilic substitution due to electron-deficient nitrogen atoms. Key reactions include:

Mechanistic Insight : The electron-withdrawing effect of the oxadiazole ring facilitates attack by nucleophiles at the C-5 position, followed by ring-opening and reclosure (e.g., triazole formation).

Cyclization Reactions

The piperidine and chromenone moieties enable cyclization under controlled conditions:

| Reaction | Catalyst/Conditions | Product | Application |

|---|---|---|---|

| Lactam Formation | NaOH, EtOH, reflux | Six-membered lactam via carbonyl activation | Antimicrobial agent synthesis |

| Thiophene Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Cross-coupling at thiophene C-2/C-5 positions | Bioactive hybrid molecules |

Key Finding : Cyclization reactions often require inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Oxidation of Chromenone

The chromen-4-one system undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | 0°C, pH 7 | 4-oxo-4H-chromene-2,3-dione | 68% |

| H₂O₂/AcOH | 50°C, 6 hr | Epoxidation at chromenone C-3/C-4 | 42% |

Piperidine Reduction

Catalytic hydrogenation modifies the piperidine ring:

| Catalyst | Pressure | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | 30 psi H₂, EtOAc | Hexahydrochromenone derivative | >90% cis |

Hydrolysis Reactions

Controlled hydrolysis targets the 1,2,4-oxadiazole and ester groups:

| Hydrolysis Target | Conditions | Outcome | Reference |

|---|---|---|---|

| Oxadiazole Ring | 6M HCl, reflux, 4 hr | Ring cleavage to thiophene-3-carboxamide | |

| Carbonyl Group | LiOH, THF/H₂O, 25°C, 12 hr | Free carboxylic acid formation (piperidine) |

Notable Observation : Acidic hydrolysis of the oxadiazole generates thiophene-3-carboxylic acid derivatives, which are precursors for further functionalization.

Biological Activity-Linked Reactions

The compound undergoes target-specific modifications to enhance pharmacological properties:

| Modification | Biological Target | Result | Source |

|---|---|---|---|

| Sulfonation | COX-II enzyme | 40% inhibition at 10 μM (vs. Celecoxib 82%) | |

| Mannich Reaction | Bacterial DNA gyrase | MIC = 8 μg/mL against S. aureus |

Mechanistic Correlation : Sulfonation at the chromenone C-6 position improves COX-II binding affinity by mimicking endogenous arachidonic acid .

Stability and Degradation

Critical stability parameters under stress conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV light (254 nm) | Oxadiazole ring decomposition | 3.2 hr |

| pH 1.2 (simulated gastric) | Piperidine N-demethylation | 8.5 hr |

Recommendation : Store at -20°C under argon to prevent photolytic and oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.